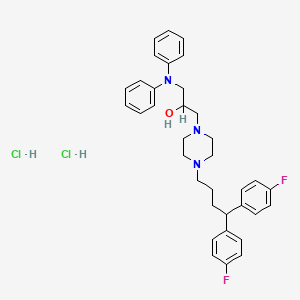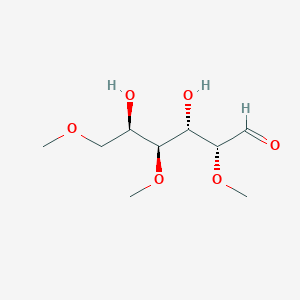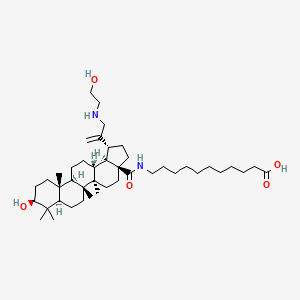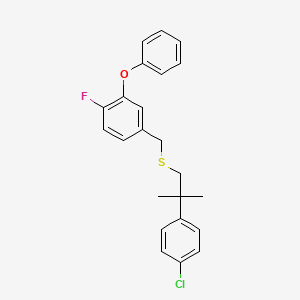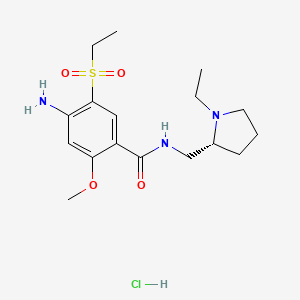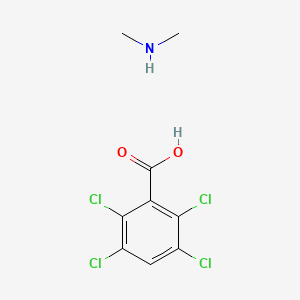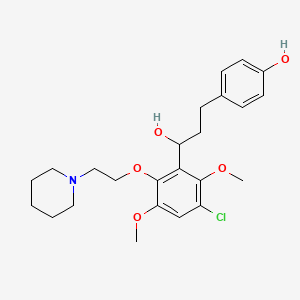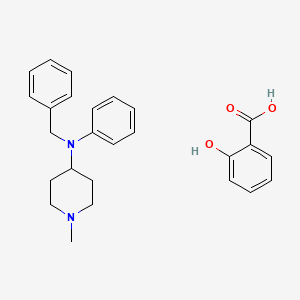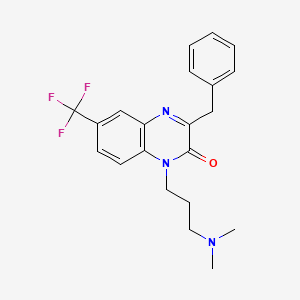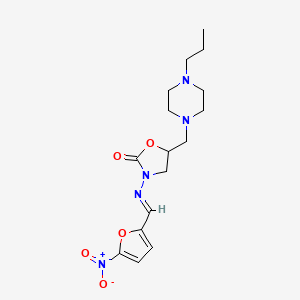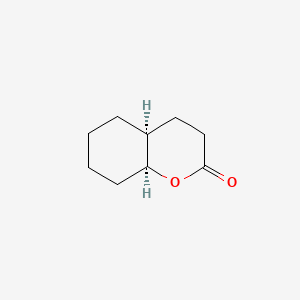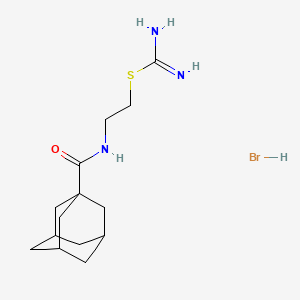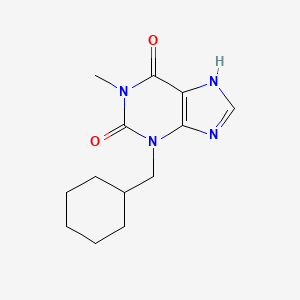
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a cyclohexylmethyl group and a methyl group attached to the purine ring
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- typically involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.
Methylation: The final step involves the methylation of the purine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the purine ring are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-: This compound lacks the cyclohexylmethyl group, which may result in different chemical and biological properties.
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-:
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
132560-03-3 |
|---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-16-12(18)10-11(15-8-14-10)17(13(16)19)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,14,15) |
InChI Key |
NPFNTAWQXGFSCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


